An In-depth Technical Guide to 3-Fluoro-4-methylpyridine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Fluoro-4-methylpyridine: Chemical Properties, Structure, and Applications
Introduction
3-Fluoro-4-methylpyridine, also known as 3-fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique structural features, namely the presence of a fluorine atom and a methyl group on the pyridine ring, impart specific reactivity and properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Fluoro-4-methylpyridine for researchers, scientists, and professionals in drug development.
Chemical Properties
The physicochemical properties of 3-Fluoro-4-methylpyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C6H6FN | [1][3][4][5][6] |
| Molecular Weight | 111.12 g/mol | [1][3][4][6] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 133.2°C at 760 mmHg | [5] |
| 150-152°C | [3] | |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| 1.09 g/cm³ at 25°C | [3] | |
| Flash Point | 34.3 ± 21.8 °C | [5] |
| 43°C | [3] | |
| Refractive Index | 1.477 | [5] |
| Purity | ≥ 98% (GC) | [1][3] |
| Storage Conditions | Store at 0-8°C in a cool, dry place away from light | [1][3] |
Chemical Structure
The structure of 3-Fluoro-4-methylpyridine is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.
-
IUPAC Name : 3-fluoro-4-methylpyridine[6]
Caption: Chemical structure of 3-Fluoro-4-methylpyridine.
Synthesis and Reactivity
Example Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol is adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate and illustrates a potential route for introducing a fluorine atom to a pyridine ring.[7]
Reaction: Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoropyridine-4-carboxylate
Procedure:
-
To a solution of methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO, add Cesium Fluoride (CsF) (5 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Concentrate the organic extracts in vacuo.
-
Purify the crude product by flash chromatography to yield the fluorinated product.[7]
The reactivity of 3-Fluoro-4-methylpyridine is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, which can activate the ring for certain nucleophilic substitution reactions.[9] The methyl group can also be a site for further functionalization.
Applications in Research and Development
3-Fluoro-4-methylpyridine is a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents.[1][2] The incorporation of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[7]
-
Agrochemical Synthesis : This compound is utilized in the formulation of agrochemicals such as pesticides and herbicides.[1][3] The unique structure can contribute to improved selectivity and effectiveness of crop protection products.[2]
-
Material Science : It can be incorporated into polymers to enhance thermal stability and mechanical properties.[2]
-
Flavor and Fragrance Industry : Its aromatic properties are explored for use in flavoring agents and fragrances.[1][2]
Caption: Key application areas of 3-Fluoro-4-methylpyridine.
Safety and Handling
3-Fluoro-4-methylpyridine is a flammable liquid and vapor and causes skin and serious eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[3][10]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][10]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][10]
-
In case of contact with skin, wash with plenty of water.[5][10]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. agrochemx.com [agrochemx.com]
- 4. 3-fluoro-4-methylpyridine [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
